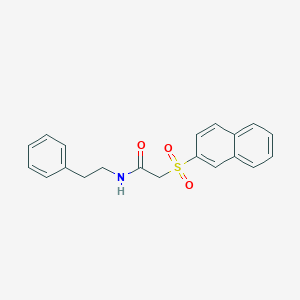
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-proliferative properties. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential use in the treatment of various types of cancer, including lung cancer, breast cancer, and leukemia. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood. However, studies have shown that N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide inhibits the activity of several enzymes that are involved in cell proliferation and inflammation. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of research is to further investigate the mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. This may help to better understand its therapeutic potential and identify new targets for drug development. Another area of research is to investigate the potential use of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves the reaction of 2,4-difluoroaniline with 2-cyanophenylacetic acid, followed by cyclization with phosphoryl chloride. The resulting compound is then treated with sodium hydroxide to obtain N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
Propriétés
Formule moléculaire |
C16H11F2N3O2 |
|---|---|
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11F2N3O2/c17-10-5-6-14(12(18)7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clé InChI |
DEWKAGLVCYQSOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)
